molecular formula C₇H₁₀O₇ B1140214 2,3-O-Carbonyl-alpha-D-mannopyranose CAS No. 76548-27-1

2,3-O-Carbonyl-alpha-D-mannopyranose

Cat. No.: B1140214
CAS No.: 76548-27-1
M. Wt: 206.15
InChI Key:
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Description

2,3-O-Carbonyl-alpha-D-mannopyranose is a cyclic carbonate derivative of mannose, a type of sugar molecule. This compound is primarily used in the synthesis of alpha-mannosides, which are important in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-O-Carbonyl-alpha-D-mannopyranose can be synthesized through the reaction of alpha-D-mannopyranose with carbonylating agents under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the formation of the cyclic carbonate structure .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques. These methods can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-O-Carbonyl-alpha-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2,3-O-Carbonyl-alpha-D-mannopyranose is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-O-Carbonyl-alpha-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. The cyclic carbonate group can undergo hydrolysis to release mannose, which can then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with carbohydrate-binding proteins and enzymes involved in glycosylation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-O-Carbonyl-alpha-D-mannopyranose is unique due to its specific cyclic carbonate structure, which imparts distinct chemical reactivity and stability. This makes it particularly useful in the synthesis of alpha-mannosides and other glycosylated compounds .

Properties

IUPAC Name

(3aR,4S,7R)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2?,3-,4?,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPSKQDMZPNHOX-ZUEQSLHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C2C(C(O1)O)OC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C2[C@H]([C@H](O1)O)OC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661854
Record name 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76548-27-1
Record name 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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